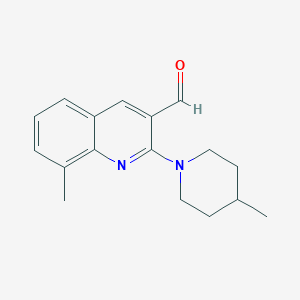

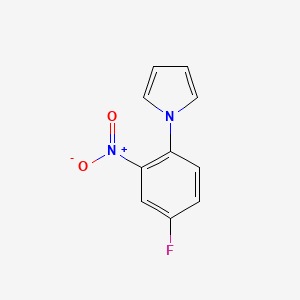

乙酸 CAS No. 1404945-02-3](/img/structure/B2742446.png)

[(叔丁氧羰基)氨基](2,6-二氯苯基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “(Tert-butoxycarbonyl)aminoacetic acid” is an organic compound that contains a tert-butoxycarbonyl (BOC) group . The BOC group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of compounds with a BOC group can be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate . The synthesis of peptides using the BOC group as the α-amino protection group has been reported .Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles .科学研究应用

叔丁氧羰基保护基的定量分析

叔丁氧羰基保护基在氨基酸和肽化学中是一个重要的部分。Ehrlich-Rogozinski (1974) 的一项研究展示了一种从 N-保护氨基酸和肽中定量裂解该保护基的方法。此方法使用醋酸中的高氯酸,允许进行反滴定并准确测定叔丁氧羰基衍生物 (Ehrlich-Rogozinski, 1974)。

降解和环境保护

Mehralipour 和 Kermani (2021) 的研究重点是使用高级氧化工艺降解 2-4 二氯苯氧基乙酸,一种氯化苯氧基酸除草剂。此研究对环境保护和优化降解工艺具有重要意义 (Mehralipour & Kermani, 2021)。

基于氨基酸的聚乙炔的合成和性质

Gao、Sanda 和 Masuda (2003) 对新型氨基酸衍生的乙炔单体的合成和聚合进行了一项研究,其中涉及叔丁氧羰基保护基。此研究提供了对所得聚合物的性质的见解,为材料科学和聚合物化学做出了贡献 (Gao, Sanda, & Masuda, 2003)。

共聚和手性光学性质

Gao、Sanda 和 Masuda (2003) 的另一项研究探索了基于氨基酸的乙炔的共聚,包括叔丁氧羰基保护基,并分析了共聚手性光学性质。此研究对于理解此类共聚物在各种应用中的行为具有重要意义 (Gao, Sanda, & Masuda, 2003)。

空间受阻氨基酸的高效保护

Khalil、Subasinghe 和 Johnson (1996) 开发了一种改进的方法,用于空间受阻的 α、α-二取代氨基酸中氨基官能的 N-叔丁氧羰基保护。此方法对于肽合成和氨基酸改性至关重要 (Khalil, Subasinghe, & Johnson, 1996)。

作用机制

Target of Action

The primary target of (Tert-butoxycarbonyl)aminoacetic acid, also known as a Boc-protected amino acid, is the amino group in peptide synthesis . The Boc group serves as a protecting group for amines, preventing unwanted reactions during the synthesis process .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound interacts with its targets by forming a covalent bond, thereby protecting the amine group from reacting with other compounds during the synthesis process .

Biochemical Pathways

The Boc-protected amino acids are used as starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base .

Pharmacokinetics

Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

Result of Action

The result of the action of (Tert-butoxycarbonyl)aminoacetic acid is the formation of dipeptides in satisfactory yields within 15 minutes . This rapid and efficient synthesis process is beneficial for peptide synthesis, expanding the applicability of amino acid ionic liquids (AAILs) for organic synthesis .

Action Environment

The action of (Tert-butoxycarbonyl)aminoacetic acid can be influenced by environmental factors such as temperature and the presence of other reactive groups. Care should be taken when using AAILs for organic synthesis due to their multiple reactive groups . The reaction environment, including the solvent used and the temperature, can significantly impact the efficacy and stability of the compound .

未来方向

属性

IUPAC Name |

2-(2,6-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)9-7(14)5-4-6-8(9)15/h4-6,10H,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOFMPXYBDCNQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=C(C=CC=C1Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

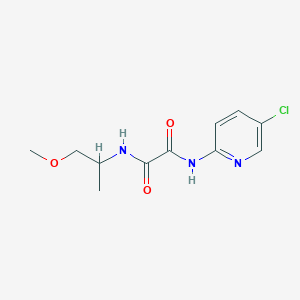

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2742365.png)

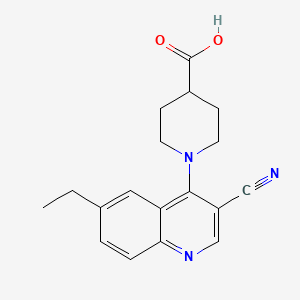

![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2742370.png)

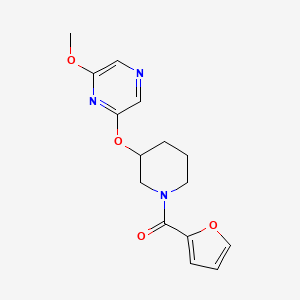

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2742373.png)

![N~4~-(1,3-benzodioxol-5-yl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2742379.png)

![N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2742381.png)

![2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide](/img/structure/B2742382.png)